2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid
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Overview
Description
2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
Similar compounds with a 2-aminothiazole scaffold have been reported to target enzymes such as phosphodiesterase type 5 (pde5) and cyclooxygenase-1/2 (cox-1/2) . These enzymes play crucial roles in various biological processes, including inflammation and neurodegenerative diseases .
Mode of Action
Compounds with similar structures have been shown to inhibit or enhance the activity of their target enzymes . For instance, some 2-aminothiazole derivatives can inhibit PDE5 activity, while others can enhance it . The interaction of these compounds with their targets leads to changes in the biochemical pathways they regulate .
Biochemical Pathways
Related 2-aminothiazole compounds have been associated with the regulation of the pde5 and cox-1/2 pathways . These pathways are involved in various biological processes, including inflammation, neuroprotection, and the regulation of cyclic guanosine monophosphate (cGMP) levels .
Result of Action
Related compounds have been shown to have various effects, such as inhibiting or enhancing pde5 activity . These effects can lead to changes in cGMP levels, which can have downstream effects on various biological processes .
Biochemical Analysis
Biochemical Properties
It is known that 2-aminothiazole derivatives, to which this compound belongs, have been associated with several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects
Cellular Effects
It is known that 2-aminothiazole derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that 2-aminothiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid typically involves the reaction of 5-nitrothiazole with glycine or its derivatives under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-((5-aminothiazol-2-yl)amino)-2-oxoacetic acid, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
5-Nitrothiazole: Shares similar biological activities but differs in its chemical structure.
Nitazoxanide: An FDA-approved drug with broad-spectrum antimicrobial activity.
Uniqueness
2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O5S/c9-3(4(10)11)7-5-6-1-2(14-5)8(12)13/h1H,(H,10,11)(H,6,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDOOKFCVDDDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)NC(=O)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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